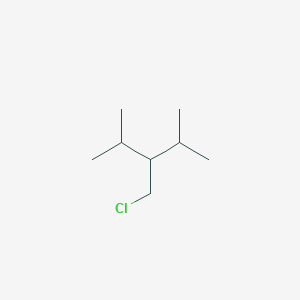
3-(Chloromethyl)-2,4-dimethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-2,4-dimethylpentane is an organic compound characterized by a chloromethyl group attached to a pentane backbone with two methyl substituents at the 2nd and 4th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,4-dimethylpentane typically involves the chloromethylation of 2,4-dimethylpentane. This can be achieved through the reaction of 2,4-dimethylpentane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-2,4-dimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-2,4-dimethylpentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the synthesis of drug candidates, particularly those requiring a chloromethyl group.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Industrial Chemistry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-2,4-dimethylpentane in chemical reactions involves the electrophilic nature of the chloromethyl group. This group can undergo nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. The reaction proceeds through the formation of a carbocation intermediate, which is stabilized by the electron-donating effects of the methyl groups on the pentane backbone .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)benzoic acid: Used in organic synthesis and pharmaceuticals.
2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid: Known for its anti-inflammatory and analgesic activities.
Uniqueness
3-(Chloromethyl)-2,4-dimethylpentane is unique due to its specific structure, which provides distinct reactivity patterns compared to other chloromethyl compounds. The presence of two methyl groups at the 2nd and 4th positions enhances the stability of intermediates formed during reactions, making it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C8H17Cl |
|---|---|
Molekulargewicht |
148.67 g/mol |
IUPAC-Name |
3-(chloromethyl)-2,4-dimethylpentane |
InChI |
InChI=1S/C8H17Cl/c1-6(2)8(5-9)7(3)4/h6-8H,5H2,1-4H3 |
InChI-Schlüssel |
QMWNZKSPKWOWLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCl)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate](/img/structure/B13159168.png)
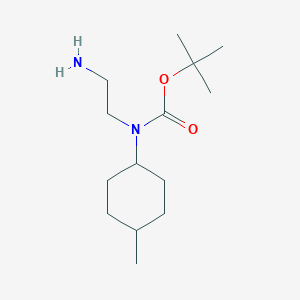
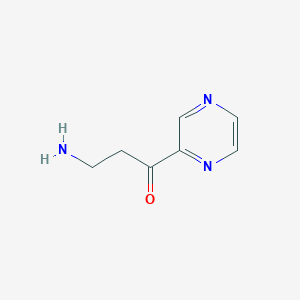
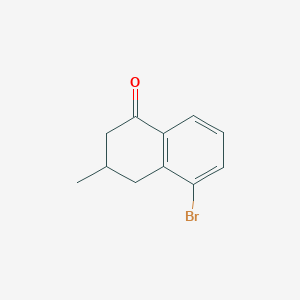

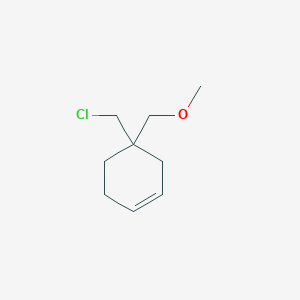
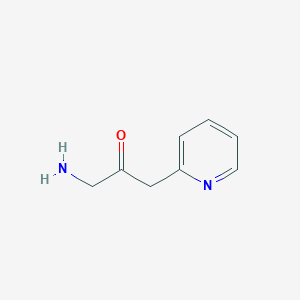
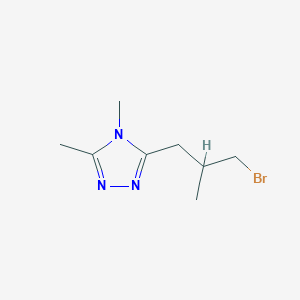

![1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol](/img/structure/B13159228.png)
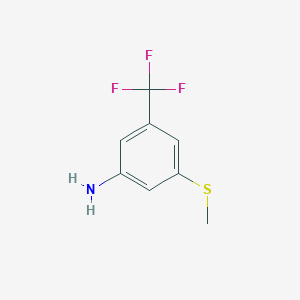
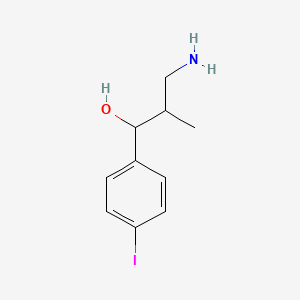

![5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13159247.png)
